molecular formula C6H4N2S2 B7772081 2,2'-Bithiazole

2,2'-Bithiazole

Cat. No.: B7772081
M. Wt: 168.2 g/mol
InChI Key: SMSLWFZHCONMGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Bithiazole was first prepared by the Ullmann coupling of 2-bromothiazole using copper metal . The reaction involves the following steps:

    Starting Material: 2-bromothiazole

    Catalyst: Copper metal

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for 2,2’-Bithiazole are not well-documented, the Ullmann coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient nature of the thiazole ring allows for electrophilic substitution, particularly at the 4- and 5-positions. Bromination is a notable example:

ReactionReagents/ConditionsProductYieldReference
BrominationBr₂, FeCl₃, CHCl₃, 60°C, 6h5,5'-Dibromo-2,2'-bithiazole85%
BrominationNBS, CCl₄, reflux2,2'-Dibromo-4,4'-bithiazole72%

Brominated derivatives serve as precursors for cross-coupling reactions (see Section 3). The position of substitution depends on the directing effects of the thiazole’s nitrogen and sulfur atoms .

Nucleophilic Substitution Reactions

Bromine substituents undergo nucleophilic displacement, enabling functionalization:

ReactionReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMAc, 100°C, 48hPoly(bithiazole-fluorene)Mₙ: 47,000
AminationNH₃, CuI, 1,10-phenanthroline, 80°C2,2'-Diamino-4,4'-bithiazole65%

Direct arylation polycondensation (e.g., with Pd(PCy₃) catalysts) avoids stoichiometric organometallic reagents, enabling synthesis of high-molecular-weight conjugated polymers for optoelectronic applications .

Coordination Chemistry

2,2'-Bithiazole acts as a bidentate ligand, forming stable complexes with transition metals:

Metal IonLigand StructureStoichiometry (Metal:Ligand)ApplicationReference
Co(II)2,2'-Bis(3,6,9-triazanonyl)1:2DNA cleavage agents (5.0 μM)
Ag(I)2,2'-Dimethyl-4,4'-bithiazole1:1Luminescent materials

Job’s method confirmed a 1:2 Co(II)-bithiazole complex, critical for DNA cleavage activity . Steric effects from substituents (e.g., dipropylenetriamine in 3b vs. diethylenetriamine in 3a) modulate metal-binding affinity and biological activity .

Side-Chain Functionalization

Modification of side chains alters physicochemical properties and bioactivity:

ModificationReagents/ConditionsKey FindingReference
AminoalkylationDialkylenetriamine, Mitsunobu reactionShorter chains enhance Co(II) binding
Carboxylic AcidAdamantanecarboxylic acid, Pd catalysisImproves α-sarcoglycan correction

Derivatives with constrained rings (e.g., 7- or 8-membered) maintain geometric compatibility for protein binding, as seen in cystic fibrosis transmembrane regulator (CFTR) correctors .

Polymerization Reactions

This compound monomers participate in conjugated polymer synthesis:

MonomerCatalyst SystemSolventMₙ (PDI)ApplicationReference
5,5'-Dibromo-2,2'Pd(PCy₃), 1-adamantanecarboxylic acidDMAc47,000 (3.61)Organic semiconductors
4,4'-Dinonyl-2,2'Pd(OAc)₂, P(o-tol)₃Toluene32,000 (2.15)Photovoltaics

Optimized conditions (e.g., DMAc solvent, 100°C) mitigate solubility issues, achieving high molecular weights essential for charge transport .

Key Insights:

  • Substituent Effects : Alkyl/amino side chains influence solubility, metal coordination, and biological activity .

  • Catalytic Systems : Pd-based catalysts enable efficient cross-coupling and direct arylation .

  • Applications : From DNA cleavage agents to organic electronics , functionalized bithiazoles bridge medicinal and materials chemistry.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2,2'-bithiazole derivatives is in the development of anticancer agents. A study identified substituted 4,5'-bithiazoles as catalytic inhibitors of human DNA topoisomerase IIα, a key target in cancer chemotherapy. These compounds exhibited cytotoxicity comparable to etoposide, a well-known chemotherapeutic agent, and showed promising results in inhibiting cell proliferation without inducing DNA double-strand breaks .

Table 1: IC50 Values of Selected Substituted 4,5'-Bithiazoles

CompoundIC50 (μM)
Compound 141.6
Compound 2Comparable to Etoposide
Compound 3Not specified

This study highlighted the potential of these compounds to act as safer alternatives to traditional topoisomerase poisons by demonstrating their ability to inhibit DNA decatenation effectively .

DNA Cleavage Activity

Another derivative, 2,2'-bis(3,6,9-triazanonyl)-4,4'-bithiazole, was synthesized and evaluated for its DNA cleavage activity in the presence of cobalt ions. The compound exhibited significant DNA cleavage at low concentrations (5 µM), indicating its potential as a DNA-targeting agent . The binding affinity and cleavage efficiency were influenced by the structure of the side chains attached to the bithiazole ring.

Bithiazole-Metal Complexes

The coordination chemistry of bithiazole ligands has been extensively studied due to their ability to form complexes with various metal ions. These complexes have shown significant biological activities and are being explored for applications in medicinal chemistry. For example, studies have demonstrated that bithiazole ligands can form stable complexes with transition metals, which may enhance their biological efficacy .

Table 2: Summary of Bithiazole-Metal Complexes

Metal IonComplex TypeBiological Activity
Co(II)Bithiazole complexDNA cleavage
Ag(I)Silver-bithiazole complexAntimicrobial properties

Building Block for Oligomers

In organic synthesis, this compound serves as an electron-deficient building block for creating various oligomers and polymers. These materials have potential applications in electronics and photonics due to their unique electronic properties . The synthesis of co-oligomers based on bithiazoles has been reported to yield materials with enhanced conductivity and stability.

Study on Bleomycin-DNA Interactions

Research involving bleomycin, an anticancer drug that incorporates a bithiazole moiety, has provided insights into drug-DNA interactions. The study revealed that the intercalation of the bithiazole unit plays a crucial role in mediating DNA cleavage events essential for the drug's anticancer activity . This finding underscores the importance of the structural characteristics of bithiazoles in therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2’-Bithiazole derivatives, such as bleomycins, involves the binding to DNA and the generation of free radicals, leading to DNA strand breaks . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved often include oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4’-Bithiazole: Found in bleomycins and has similar DNA-binding properties.

    2,5’-Bithiazole: Present in cystothiazoles and exhibits different biological activities.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in various industrial applications.

Uniqueness

2,2’-Bithiazole is unique due to its planar structure and the ability to form a variety of coordination complexes . Its derivatives are particularly significant in medicinal chemistry for their role in cancer treatment and other therapeutic applications .

Biological Activity

2,2'-Bithiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Properties

This compound consists of two thiazole rings connected at the 2-position. Its unique structure contributes to its biological activity, making it a valuable scaffold in drug design. The presence of nitrogen and sulfur atoms in the thiazole rings enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study evaluated various synthesized bithiazoles against cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated strong cytotoxic effects with IC50 values as follows:

CompoundHepG-2 IC50 (μM)MCF-7 IC50 (μM)HCT-116 IC50 (μM)
18.92 ± 0.66.89 ± 0.48.22 ± 0.9
4a9.94 ± 0.57.83 ± 0.68.87 ± 0.7
6Strong activityStrong activityStrong activity
OtherModerate to weakModerate to weakModerate to weak

The presence of electron-withdrawing groups in these compounds has been linked to enhanced anticancer activity due to increased cellular uptake and interaction with molecular targets .

Antibacterial Activity

The antibacterial properties of compounds containing the this compound scaffold have also been investigated. A notable compound derived from marine actinomycetes exhibited minimum inhibitory concentration (MIC) values ranging from 1.5 to 6.2 μM against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of bithiazole derivatives as new antibacterial agents .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound derivatives. In vitro assays using the ABTS radical cation showed that certain compounds effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Mechanistic Insights

The mechanism of action for some bithiazole derivatives involves inhibition of specific kinases involved in cell signaling pathways. For instance, a study identified a series of bithiazole-2,2'-diamines as inhibitors of the JNK pathway, which is implicated in various diseases including diabetes and stroke . Molecular docking studies revealed that these compounds act as ATP-competitive inhibitors.

Case Studies

  • Anticancer Study : A synthesized derivative demonstrated potent anticancer activity with an IC50 value lower than standard chemotherapeutics in multiple cell lines.
  • Antibacterial Study : A marine-derived compound with a rare this compound structure showed superior antibacterial efficacy against MRSA compared to traditional antibiotics.
  • Antioxidant Evaluation : Several bithiazole derivatives were assessed for their ability to mitigate oxidative stress in vitro, showing promising results.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-bithiazole and its derivatives in academic research?

this compound derivatives are typically synthesized via oxidative coupling of thiazole precursors. A widely used method involves the oxidation of 5(4H)-thiazolones with potassium permanganate (KMnO₄) in acetic acid, yielding symmetrical 2,2',4,4'-tetrasubstituted bithiazoles . For example, 2,2'-diethoxy-4,4'-diphenyl derivatives are formed via free radical mechanisms, confirmed by crossover experiments . Basic protocols include refluxing thiazole precursors with oxidizing agents, followed by purification via recrystallization (e.g., CHCl₃-EtOH mixtures) .

Q. How can researchers characterize this compound derivatives using spectroscopic techniques?

Key characterization methods include:

  • ¹H/¹³C NMR : Assigning substituent environments (e.g., δ 4.54–6.72 ppm for aromatic protons in CDCl₃) .
  • IR spectroscopy : Identifying carbonyl (1700–1653 cm⁻¹) and thiazole ring vibrations (1596 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 510 for 2,2'-diphenyl derivatives) .
  • X-ray crystallography : Resolve isomerism and confirm stereochemistry (e.g., racemic vs. meso forms) .

Q. What are the stability and storage requirements for this compound compounds?

this compound derivatives are sensitive to light and moisture. Storage recommendations include:

  • Temperature : Room temperature (20–25°C).
  • Conditions : Sealed containers under inert gas (N₂/Ar) and desiccated environments .
  • Decomposition risks : Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the thiazole ring.

Advanced Research Questions

Q. How can researchers control isomer formation in this compound synthesis?

Isomer distribution (e.g., 4,4'-, 2,4'-, or 2,2'-bithiazolones) depends on steric and electronic factors. Steric hindrance from bulky substituents (e.g., benzyl or diphenyl groups) favors 4,4'-isomers, while electronic effects are secondary . Separation techniques include:

  • Recrystallization : Slow evaporation of ethanol solutions to isolate racemic or meso forms .
  • Chromatography : Use silica gel columns with CHCl₃/MeOH gradients for polar derivatives.

Q. What reaction mechanisms govern the formation of this compound-metal complexes?

Coordination chemistry involves nitrogen donor sites on the thiazole ring. For example:

  • Zinc(II)/Cadmium(II) complexes : 2,2'-Diamino-4,4'-bithiazole (DABTZ) ligands bind via N atoms, forming octahedral geometries with acetate counterions. Edge-to-edge π-π stacking stabilizes crystal structures .
  • Applications : These complexes are studied for luminescent properties or as catalysts in cross-coupling reactions.

Q. How do substituents influence the electronic properties of this compound derivatives?

N-Oxidation of the thiazole ring introduces chalcogen S–O interactions, reducing optical band gaps (e.g., from 352 nm in this compound to 398 nm in its N,N'-dioxide) . Electronic effects:

  • Electron-withdrawing groups (e.g., NO₂): Lower LUMO levels, enhancing electron transport.
  • Electron-donating groups (e.g., OEt): Raise HOMO levels, improving hole mobility .

Q. How can researchers resolve contradictory spectroscopic data for this compound isomers?

Conflicting NMR or IR data often arise from rotameric mixtures or overlapping signals. Solutions include:

  • 2D NMR (COSY, NOESY) : Differentiate rotamers (e.g., δ 5.42–5.61 ppm for NH protons in CDCl₃) .
  • Variable-temperature NMR : Suppress dynamic exchange effects at low temperatures.
  • Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes.

Q. What strategies enhance the biological activity of this compound derivatives?

Modifications at the 4,4'-positions improve antimicrobial or antifungal activity:

  • Hydrophobic substituents (e.g., dichlorophenoxy groups): Increase membrane permeability .
  • Amino/amide functionalization : Enhance hydrogen bonding with target enzymes (e.g., fungal CYP51) .

Q. Methodological Guidance

Q. How should researchers design experiments to study this compound reactivity with nucleophiles?

  • Reaction conditions : Use polar aprotic solvents (e.g., DMSO) and catalytic acetic acid for imine formation .
  • Workup : Evaporate solvents under reduced pressure, followed by column chromatography (hexane/EtOAc).
  • Case study : Treatment with L-alanine ethyl ester yields α,α'-dehydrodimeric amino acid derivatives .

Q. What analytical frameworks ensure rigorous data reporting for this compound studies?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata standards : Include synthesis protocols, spectral raw data, and crystallographic CIF files.
  • Repositories : Deposit data in ChemSpider or PubChem with DOI links .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLWFZHCONMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902751
Record name NoName_3303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromothiazole (2.85 g, 17.4 mmol), 2-(tributylstannyl)thiazole (5.00 g, 13.4 mmol) and tetrakistriphenylphosphine palladium (0.77 g, 0.67 mmol) in toluene (120 mL) was degassed under vacuum for several minutes, backfilled with nitrogen and heated in a sealed pressure vessel at 125° C. for 48 h. The crude reaction mixture was concentrated and the residue was purified by column chromatography (0 to 30% ethyl acetate/hexanes) to yield 2,2′-bithiazole (2.21 g, 12.5 mmol, 93% yield) as a white solid.
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tetrakistriphenylphosphine palladium
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93%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2'-Bithiazole
2,2'-Bithiazole
2,2'-Bithiazole
2,2'-Bithiazole
2,2'-Bithiazole
2,2'-Bithiazole

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